Oleato de Metilo Ácido Oleico-13C

Descripción general

Descripción

Oleic Acid-13C Methyl Ester is a methyl ester derivative of oleic acid, where the carbon-13 isotope is incorporated into the molecule. Oleic acid is a monounsaturated fatty acid commonly found in various dietary fats and oils. The methyl ester form is often used in analytical chemistry and research due to its stability and ease of handling .

Aplicaciones Científicas De Investigación

Oleic Acid-13C Methyl Ester has a wide range of applications in scientific research:

Mecanismo De Acción

- Mitochondrial dysfunction is associated with incomplete fatty acid oxidation (FAO). Oleic acid upregulates gene expression related to FAO by deacetylating PGC1α through PKA-dependent activation of the SIRT1-PGC1α complex .

- Additionally, oleic acid regulates endothelial function by influencing the expression of inflammatory mediators such as E-selectin and sICAM .

Target of Action

Mode of Action

Análisis Bioquímico

Biochemical Properties

Oleic Acid-13C Methyl Ester plays a role in various biochemical reactions. It interacts with enzymes such as stearoyl-CoA desaturase , which is involved in the metabolism of fatty acids. The interaction between Oleic Acid-13C Methyl Ester and these enzymes can influence the balance of saturated and unsaturated fatty acids in the body .

Cellular Effects

Oleic Acid-13C Methyl Ester has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to promote cancer cell stemness in lung adenocarcinoma cells under glucose-deficient conditions .

Molecular Mechanism

The molecular mechanism of action of Oleic Acid-13C Methyl Ester involves its interactions with biomolecules and its influence on gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to upregulate the expression of genes causing fatty acid oxidation by deacetylation of PGC1α by PKA-dependent activation of SIRT1-PGC1α complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oleic Acid-13C Methyl Ester change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . For instance, it has been observed that the methyl oleate monolayers at the air-water interface undergo ozonolysis, resulting in rapid loss of material through cleavage of the C=C bond and evaporation/dissolution of reaction products .

Metabolic Pathways

Oleic Acid-13C Methyl Ester is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels . For instance, it has been found to upregulate the expression of genes causing fatty acid oxidation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Oleic Acid-13C Methyl Ester typically involves the esterification of oleic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to around 60°C for 2 hours with a methanol to oleic acid molar ratio of 8:1 .

Industrial Production Methods

In industrial settings, the production of Oleic Acid-13C Methyl Ester follows similar principles but on a larger scale. The process involves the use of continuous reactors and more efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the conversion rate .

Análisis De Reacciones Químicas

Types of Reactions

Oleic Acid-13C Methyl Ester undergoes various chemical reactions, including:

Oxidation: The double bond in the oleic acid moiety can be oxidized to form epoxides or hydroxylated products.

Reduction: The ester group can be reduced to an alcohol under specific conditions.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like ozone or hydrogen peroxide can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Epoxides, diols, and hydroxylated derivatives.

Reduction: Alcohols.

Substitution: Amides, ethers, and other substituted esters.

Comparación Con Compuestos Similares

Similar Compounds

Methyl Oleate: A non-isotopically labeled version of Oleic Acid Methyl Ester.

Ethyl Oleate: An ethyl ester derivative of oleic acid.

Methyl Linoleate: A methyl ester of linoleic acid, another common fatty acid.

Uniqueness

Oleic Acid-13C Methyl Ester is unique due to the incorporation of the carbon-13 isotope, which makes it particularly useful in tracer studies and metabolic research. This isotopic labeling allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-labeled compounds .

Actividad Biológica

Methyl (Z)-(113C)octadec-9-enoate, also known as methyl oleate, is a monounsaturated fatty acid with significant biological activity. This compound is notable for its presence in various biological systems and its potential health benefits. This article explores the biological activity of methyl (Z)-(113C)octadec-9-enoate, including its metabolic pathways, effects on human health, and applications in scientific research.

- Molecular Formula : C19H36O2

- Molecular Weight : 296.4879 g/mol

- CAS Number : 70491-68-8

- LogP : 6.19690

- Boiling Point : 218ºC at 20 mmHg

These properties indicate that methyl (Z)-(113C)octadec-9-enoate is a relatively stable compound with a significant hydrophobic character, which influences its biological interactions.

Metabolic Pathways

Methyl (Z)-(113C)octadec-9-enoate plays a crucial role in lipid metabolism. It is primarily derived from oleic acid and can be synthesized through various metabolic pathways involving desaturation and elongation processes. The following table summarizes key metabolic pathways associated with this compound:

| Pathway | Description |

|---|---|

| Biosynthesis | Synthesized from palmitic acid via desaturation and elongation processes. |

| Oxidation | Can be oxidized to form epoxides and hydroperoxides, which have bioactive properties. |

| Incorporation into Membranes | Incorporates into cellular membranes, affecting fluidity and signaling pathways. |

Health Benefits

Research has highlighted several health benefits associated with methyl (Z)-(113C)octadec-9-enoate:

- Anti-inflammatory Effects : Studies suggest that oleic acid can reduce inflammation markers in various conditions, including cardiovascular diseases and arthritis.

- Antioxidant Properties : Methyl oleate exhibits antioxidant activity, which helps mitigate oxidative stress in cells.

- Impact on Lipid Profiles : Regular consumption of oleic acid-rich oils has been linked to improved lipid profiles, reducing LDL cholesterol levels while increasing HDL cholesterol.

Case Studies

- Metabolic Tracing in Humans : A study utilized methyl (Z)-(113C)octadec-9-enoate labeled with carbon-13 to trace fatty acid metabolism in human subjects. Results indicated that it was primarily incorporated into phosphatidylcholine and triacylglycerol during lipid metabolism, providing insights into lipid processing in the body.

- Cancer Research : In research involving oral squamous cell carcinoma cells, methyl oleate was shown to influence the invasive properties of cancer cells by altering lipid metabolism pathways. High-invasive cells incorporated more methyl oleate, suggesting a link between fatty acid metabolism and cancer aggressiveness.

Applications in Research

Methyl (Z)-(113C)octadec-9-enoate is widely used in various scientific applications:

- Metabolic Studies : Its isotopically labeled forms serve as tracers in metabolic studies to understand fatty acid synthesis and degradation.

- Pharmacokinetics : The compound is utilized to study the distribution and metabolism of fatty acids within biological systems.

- Functional Food Development : Research on probiotic strains has shown that certain Lactobacillus species can convert linoleic acid into various fatty acid metabolites, including methyl oleate, highlighting its potential use in functional foods .

Propiedades

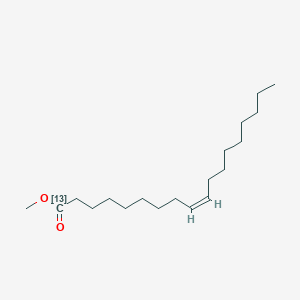

IUPAC Name |

methyl (Z)-(113C)octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i19+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDYPVFESGNLHU-CNJRKRGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCC[13C](=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494327 | |

| Record name | Methyl (9Z)-(1-~13~C)octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70491-68-8 | |

| Record name | Methyl (9Z)-(1-~13~C)octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.